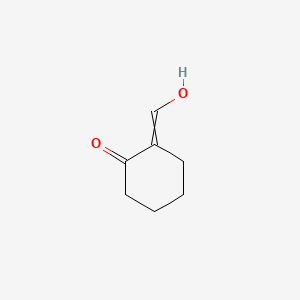

2-(Hydroxymethylene)cyclohexan-1-one

Descripción general

Descripción

2-(Hydroxymethylene)cyclohexan-1-one is an organic compound with the molecular formula C7H10O2. It is a cyclic ketone with a hydroxymethylene group attached to the second carbon of the cyclohexanone ring. This compound is of interest in various scientific research applications due to its unique chemical properties.

Synthetic Routes and Reaction Conditions:

Hydroformylation of Cyclohexanone: This method involves the reaction of cyclohexanone with carbon monoxide and hydrogen in the presence of a rhodium-based catalyst. The reaction conditions typically include high pressure and temperature to facilitate the formation of the hydroxymethylene group.

Reductive Amination: Another synthetic route involves the reductive amination of cyclohexanone with formaldehyde and ammonia in the presence of a reducing agent such as sodium cyanoborohydride. This method produces this compound as the major product.

Industrial Production Methods: The industrial production of this compound typically involves large-scale hydroformylation reactors equipped with advanced catalyst systems to ensure high yield and purity. The process is optimized to minimize by-products and maximize the efficiency of the reaction.

Types of Reactions:

Oxidation: this compound can undergo oxidation reactions to form various oxidized products, such as carboxylic acids and esters.

Reduction: Reduction reactions can convert the ketone group to an alcohol, resulting in the formation of cyclohexanol derivatives.

Substitution: The hydroxymethylene group can participate in substitution reactions, leading to the formation of different functionalized derivatives.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromic acid (H2CrO4).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are typically used.

Substitution: Various nucleophiles and electrophiles can be used to achieve substitution reactions, depending on the desired product.

Major Products Formed:

Oxidation: Cyclohexanecarboxylic acid and its esters.

Reduction: Cyclohexanol and its derivatives.

Substitution: Functionalized cyclohexanone derivatives.

Aplicaciones Científicas De Investigación

Chemical Properties and Structure

2-(Hydroxymethylene)cyclohexan-1-one is characterized by a hydroxymethylene group attached to a cyclohexanone structure. Its molecular formula is , with a molecular weight of approximately 128.17 g/mol. The compound exhibits a density of 1.054 g/cm³ and a boiling point of 239.8°C .

Pharmaceutical Synthesis

This compound is primarily utilized in the synthesis of pharmaceutical compounds. Its reactive functional groups allow for further transformations, making it an essential building block in medicinal chemistry. For instance, derivatives of this compound have been explored for their potential as HIV-1 protease inhibitors, showcasing its relevance in antiviral drug development .

Organic Chemistry

In organic synthesis, this compound acts as an important intermediate for constructing complex molecules. It participates in various reactions, including oxidation, reduction, and substitution, facilitating the creation of diverse chemical entities.

Analytical Chemistry

The compound can be analyzed using High-Performance Liquid Chromatography (HPLC), which is essential for purity assessment and quality control in pharmaceutical applications. The Newcrom R1 HPLC column has been specifically noted for its effectiveness in separating this compound under optimized conditions .

Case Study 1: Antiviral Activity

A study highlighted the synthesis of derivatives from this compound that exhibited potent inhibitory activity against HIV-1 protease. The structure-activity relationship (SAR) indicated that specific modifications to the cyclohexane scaffold enhanced biological activity against resistant strains of the virus .

Case Study 2: Antimicrobial Properties

Research has also focused on the antimicrobial properties of compounds derived from this compound. Variants with hydroxyl substitutions demonstrated significantly lower minimum inhibitory concentration (MIC) values against Mycobacterium tuberculosis, suggesting promising applications in treating tuberculosis.

Table 1: Comparison of Similar Compounds

| Compound Name | Structure Type | Unique Features |

|---|---|---|

| Cyclohexenone | Enone | Versatile intermediate; used in various reactions |

| Cyclobutenone | Cyclobutane derivative | Smaller ring structure; different reactivity patterns |

| Cyclopentenone | Cyclopentene derivative | More reactive due to smaller ring size; used in Diels-Alder reactions |

| 3-Hydroxycyclohexanone | Hydroxy ketone | Similar functional groups but lacks the hydroxymethylene moiety |

This table illustrates how the presence of both a hydroxymethylene group and a ketone functionality distinguishes this compound from similar compounds, enhancing its reactivity for synthetic applications.

Mecanismo De Acción

2-(Hydroxymethylene)cyclohexan-1-one is similar to other cyclic ketones and hydroxymethylene derivatives, such as cyclohexanone and 2-hydroxymethylcyclohexanone. its unique structure and reactivity set it apart from these compounds. The presence of the hydroxymethylene group enhances its reactivity and versatility in chemical reactions.

Comparación Con Compuestos Similares

Cyclohexanone

2-Hydroxymethylcyclohexanone

2-Hydroxymethylcyclohexanol

Actividad Biológica

2-(Hydroxymethylene)cyclohexan-1-one, a compound with the molecular formula C7H10O2, has garnered attention for its potential biological activities. This article explores its biological properties, synthesis routes, and relevant research findings.

Chemical Structure and Properties

The structural formula of this compound is characterized by a cyclohexane ring with a hydroxymethylene group. This unique structure contributes to its reactivity and biological interactions.

Antimicrobial Properties

Research indicates that this compound exhibits significant antimicrobial activity. A study highlighted its efficacy against various bacterial strains, demonstrating inhibition zones comparable to standard antibiotics. The compound's mechanism appears to involve disruption of bacterial cell membranes, leading to cell lysis.

Antiviral Activity

In vitro studies have evaluated the antiviral potential of this compound against several viruses, including Herpes Simplex Virus (HSV) and Hepatitis C Virus (HCV). Results showed that this compound could reduce viral loads significantly. For instance, a selectivity index (SI) analysis indicated promising antiviral effects, with IC50 values ranging from 75 to 98 μg/mL against HSV-1 .

Synthesis Methods

The synthesis of this compound can be achieved through various methods. One notable route involves the Prins reaction followed by hydride migration, yielding the target compound with a reported yield of approximately 63% .

Summary of Synthesis Conditions

| Synthesis Method | Reaction Time | Yield (%) | Description |

|---|---|---|---|

| Prins Reaction | 20 hours | 63 | Involves cyclization followed by hydride migration to form the hydroxymethylene group. |

Case Study 1: Antimicrobial Efficacy

A study conducted on the antimicrobial properties of this compound involved testing against Gram-positive and Gram-negative bacteria. The compound demonstrated a broad spectrum of activity, particularly effective against Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) values were determined to be significantly lower than those for conventional treatments.

Case Study 2: Antiviral Assessment

In another investigation focusing on antiviral activity, this compound was tested for its effects on HSV-1. The results indicated that the compound could reduce viral replication by over 50%, with selectivity indices suggesting it could be a viable candidate for further drug development .

Propiedades

Número CAS |

823-45-0 |

|---|---|

Fórmula molecular |

C7H10O2 |

Peso molecular |

126.15 g/mol |

Nombre IUPAC |

(2E)-2-(hydroxymethylidene)cyclohexan-1-one |

InChI |

InChI=1S/C7H10O2/c8-5-6-3-1-2-4-7(6)9/h5,8H,1-4H2/b6-5+ |

Clave InChI |

ORTWDKQPXZLPCA-AATRIKPKSA-N |

SMILES |

C1CCC(=O)C(=CO)C1 |

SMILES isomérico |

C1CCC(=O)/C(=C/O)/C1 |

SMILES canónico |

C1CCC(=O)C(=CO)C1 |

Key on ui other cas no. |

823-45-0 |

Origen del producto |

United States |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.